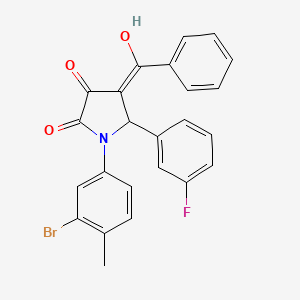
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Descripción general
Descripción
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide, also known as BQ-123, is a selective endothelin A receptor antagonist. Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a critical role in regulating vascular tone, blood pressure, and vascular remodeling. ET-1 binds to two types of receptors, endothelin A (ETA) and endothelin B (ETB). ETA receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors are expressed in endothelial cells and mediate vasodilation. BQ-123 selectively blocks ETA receptors and has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathological conditions.
Mecanismo De Acción
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide selectively blocks ETA receptors and prevents the binding of ET-1 to these receptors. This leads to the inhibition of ETA receptor-mediated vasoconstriction, cell proliferation, and other pathological processes. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide does not affect ETB receptor-mediated vasodilation or other physiological functions of ET-1.
Biochemical and physiological effects:
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in animal models of hypertension and heart failure. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide also inhibits cancer cell proliferation, migration, and invasion in vitro and suppresses tumor growth in vivo. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been shown to have minimal toxicity and side effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is a selective ETA receptor antagonist that has been extensively studied for its potential therapeutic applications in cardiovascular diseases and cancer. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is relatively easy to synthesize and purify using SPPS or solution-phase synthesis. However, N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has limited solubility in water and may require the use of organic solvents or detergents for in vitro experiments. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide may also require the use of specialized animal models or cell lines for in vivo or in vitro studies.
Direcciones Futuras
1. Development of more potent and selective ETA receptor antagonists with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the role of ETA receptors in other pathological conditions, such as diabetes, kidney disease, and neurodegenerative diseases.
3. Identification of novel signaling pathways and molecular targets downstream of ETA receptors.
4. Development of combination therapies with N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide and other drugs for synergistic effects in cardiovascular diseases and cancer.
5. Development of targeted drug delivery systems for N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide to improve its efficacy and reduce side effects.
Aplicaciones Científicas De Investigación
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension, heart failure, and pulmonary hypertension. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been shown to reduce blood pressure, improve cardiac function, and attenuate vascular remodeling in animal models of hypertension and heart failure. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has also been studied for its potential anti-cancer effects. ET-1 is overexpressed in many types of cancer, and ETA receptors are upregulated in cancer cells. N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has been shown to inhibit cancer cell proliferation, migration, and invasion in vitro and suppress tumor growth in vivo.
Propiedades
IUPAC Name |
N-(5-bromoquinolin-8-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF6N2O/c14-7-3-4-8(9-6(7)2-1-5-21-9)22-11(23)10(12(15,16)17)13(18,19)20/h1-5,10H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMUZRARCVGOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-hydroxy-5-[(4-methoxyphenyl)sulfonyl]-2,3-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B4297409.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,6-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B4297417.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylphenyl}benzenesulfonamide](/img/structure/B4297423.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B4297425.png)
![4-chloro-N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylphenyl}benzenesulfonamide](/img/structure/B4297432.png)
![2,3,4-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297440.png)
![N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]benzamide](/img/structure/B4297447.png)
![5-chloro-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297448.png)
![4-ethoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4297450.png)




![2-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4297509.png)